Naphtho[2,3-d]thiazole-4,9-dione

Fluorescent probes Bioimaging Optoelectronic materials

Naphtho[2,3-d]thiazole-4,9-dione (CAS 14770-63-9) is a tricyclic heterocyclic compound comprising a 1,4-naphthoquinone core fused with a thiazole ring. This scaffold exhibits an extended π‑conjugated system (C11H5NO2S; molecular weight 215.23 g/mol) that underpins both redox activity (via the quinone moiety) and heteroatom‑mediated target interactions (via the thiazole ring).

Molecular Formula C11H5NO2S
Molecular Weight 215.23 g/mol
CAS No. 14770-63-9
Cat. No. B078148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[2,3-d]thiazole-4,9-dione
CAS14770-63-9
SynonymsNaphtho[2,3-d]thiazole-4,9-dione (8CI,9CI)
Molecular FormulaC11H5NO2S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC=N3
InChIInChI=1S/C11H5NO2S/c13-9-6-3-1-2-4-7(6)10(14)11-8(9)12-5-15-11/h1-5H
InChIKeyYSARSOPNCPYXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphtho[2,3-d]thiazole-4,9-dione (CAS 14770-63-9) Procurement Guide for Research-Use Scaffolds


Naphtho[2,3-d]thiazole-4,9-dione (CAS 14770-63-9) is a tricyclic heterocyclic compound comprising a 1,4-naphthoquinone core fused with a thiazole ring [1]. This scaffold exhibits an extended π‑conjugated system (C11H5NO2S; molecular weight 215.23 g/mol) that underpins both redox activity (via the quinone moiety) and heteroatom‑mediated target interactions (via the thiazole ring) [2]. Its derivatives are actively investigated for antimicrobial and anticancer applications, as well as for their fluorescence properties in materials science [1][3].

Supports orange-red fluorescent probe development via red-shifted emission
Supports antimicrobial screening against Gram-positive strains; DNA gyrase inhibition context
Supports cytotoxicity endpoint studies in cancer cell models
Transition-metal-free synthetic route enables scaffold diversification for library synthesis

Why Naphtho[2,3-d]thiazole-4,9-dione Cannot Be Interchanged with Other Naphthoquinone-Heterocycle Scaffolds


Generic substitution of naphtho[2,3-d]thiazole-4,9-dione with other naphthoquinone‑heterocycle scaffolds (e.g., oxazole or imidazole analogs) is not viable because the heteroatom identity and electronic structure directly dictate both biological target selectivity and photophysical properties. The thiazole sulfur atom provides a distinct electronic and steric environment that influences DNA gyrase inhibition and fluorescent emission profiles, whereas replacement with oxygen (oxazole) or nitrogen (imidazole) yields compounds with divergent activity spectra and fluorescence characteristics [1]. These scaffold‑dependent effects are further modulated by substituent modifications at the 2‑position, meaning that even closely related analogs cannot reliably substitute for one another without altering experimental outcomes [1][2].

Scaffold comparison
Naphtho[2,3-d]thiazole-4,9-dione
Oxazole analog
Heteroatom (S vs. O) shifts electronic structure, altering fluorescence emission region and target selectivity; oxazole analogs lack reported DNA gyrase inhibition.
Naphtho[2,3-d]thiazole-4,9-dione
Imidazole analog
N vs. S leads to different H-bonding and metal coordination profiles; imidazole analogs may exhibit distinct biological activity spectra and reduced π-conjugation.

Naphtho[2,3-d]thiazole-4,9-dione (CAS 14770-63-9): Quantitative Differentiation Evidence Against Closest Analogs


Fluorescence Emission: Thiazole Scaffold Enables Orange‑Red Emission >600 nm, Distinct from Oxazole and Imidazole Analogs

Derivatives of naphtho[2,3-d]thiazole-4,9-dione exhibit fluorescence with emission maxima exceeding 600 nm in highly polar solvents, a photophysical signature attributable to the thiazole‑containing π‑conjugated system [1]. In contrast, naphtho[2,3-d]oxazole-4,9-dione and naphtho[2,3-d]imidazole-4,9-dione derivatives typically display shorter‑wavelength emission profiles, consistent with the altered electronic structure imparted by oxygen or nitrogen heteroatoms [2]. The introduction of nitrogen‑containing heterocycles at the 2‑position of the thiazole scaffold induces large bathochromic shifts, enabling orange‑red fluorescence that is not replicated by oxazole or imidazole analogs [1].

Fluorescence emission
Class-level
Thiazole derivatives: λem >600 nm (orange-red); Oxazole/imidazole derivatives: lower-wavelength emission (blue-green region)
Supports red-shifted probe design; distinct spectral window for multiplexed imaging
Emission maxima depend on 2-position substituents and solvent polarity
Fluorescent probes Bioimaging Optoelectronic materials

Antimicrobial Activity: Thiazole Derivative PNT Inhibits DNA Gyrase with Dose‑Dependent Supercoiling Suppression

The thiazole‑containing derivative 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrates dose‑dependent inhibition of bacterial DNA gyrase in a supercoiling assay, with a reduction in fluorescence intensity observed as PNT concentration increases [1]. This mechanism is distinct from that of many naphthoquinone‑based antimicrobials, which rely primarily on reactive oxygen species (ROS) generation. While oxazole and imidazole analogs have been explored for anticancer activity, they lack the specific DNA gyrase inhibitory profile associated with the thiazole scaffold .

DNA gyrase inhibition
Assay context
PNT: dose-dependent supercoiling suppression in fluorescence-based assay; Oxazole/imidazole: no reported gyrase activity
Supports target-specific antimicrobial screening context
Class-level inference; tested against S. epidermidis, S. aureus, MRSA
Antimicrobial drug discovery DNA gyrase inhibition MRSA

Anticancer Potency: Thiazole‑Based Derivative Achieves Sub‑Micromolar IC50 Against Cancer Cell Lines

A derivative of naphtho[2,3-d]thiazole-4,9-dione (compound 3d) exhibits potent anticancer activity with an IC50 of 0.276 µM against MDA‑MB‑231 human breast cancer cells in an MTT assay [1]. Another derivative (compound 3b) showed an IC50 of 0.269 µM against HeLa cervical cancer cells [1]. This sub‑micromolar potency is comparable to that reported for certain oxazole‑based analogs (e.g., 2-(3‑chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione: IC50 0.03–0.08 µM against prostate cancer cells) [2], but the thiazole scaffold offers a distinct molecular framework that may afford different selectivity profiles and synthetic tractability.

Cytotoxicity (IC50)
Reported
3d: 0.276 µM (MDA-MB-231); 3b: 0.269 µM (HeLa); Oxazole derivative: 0.03–0.08 µM (LNCaP/PC3)
Supports cytotoxicity endpoint review; different cell line panels require selectivity validation
Cross-study comparison; direct selectivity not established
Anticancer agents Cytotoxicity Topoisomerase inhibition

Synthetic Accessibility: Thiazole Scaffold Formed via Transition‑Metal‑Free Oxidative Sulfuration Using Elemental Sulfur

The naphtho[2,3-d]thiazole-4,9-dione core can be constructed via a base‑promoted three‑component oxidative sulfuration/cyclization reaction using 2‑amino‑1,4‑naphthoquinone, an aldehyde, and elemental sulfur (S8) [1]. This method avoids transition metals, offering economic and environmental advantages over synthetic routes to oxazole or imidazole analogs, which typically require alternative heteroatom sources or transition‑metal catalysis [2]. The approach enables facile introduction of diverse substituents at the 2‑position, facilitating rapid derivative synthesis.

Synthetic route
Class-level
Base-promoted, transition-metal-free oxidative sulfuration/cyclization with S8; avoids metal catalysts used in oxazole/imidazole synthesis
Supports scalable, green library synthesis
Class-level inference; yield and scope require case-by-case optimization
Organic synthesis Green chemistry Scaffold diversification

Naphtho[2,3-d]thiazole-4,9-dione (CAS 14770-63-9): Targeted Application Scenarios Based on Quantitative Evidence


Development of Orange‑Red Fluorescent Probes for Cellular Imaging

Leveraging the emission maximum >600 nm of thiazole‑based derivatives [1], researchers can design fluorescent probes that operate in the orange‑red spectral region. This minimizes interference from cellular autofluorescence (typically blue‑green) and enables multiplexed imaging experiments where distinct fluorophores are required. The bathochromic shift achieved through 2‑position substitution provides tunable emission for specific imaging modalities [1].

Antimicrobial Agent Discovery Targeting DNA Gyrase in MRSA

Derivatives such as PNT inhibit bacterial DNA gyrase in a dose‑dependent manner, as demonstrated in supercoiling assays [2]. This mechanism is distinct from ROS‑based quinone antimicrobials and offers a pathway to overcome existing resistance mechanisms. Procurement of the core scaffold enables synthesis and screening of 2‑substituted derivatives for activity against MRSA and other drug‑resistant Staphylococcus strains [1][2].

Anticancer Lead Optimization with Sub‑Micromolar Potency

The demonstrated IC50 values of 0.269–0.276 µM against HeLa and MDA‑MB‑231 cells [3] support the use of naphtho[2,3-d]thiazole-4,9-dione as a privileged scaffold for anticancer lead discovery. Structure–activity relationship studies can focus on optimizing 2‑position substituents to enhance selectivity and potency, with the thiazole sulfur atom providing a unique interaction surface not available in oxazole or imidazole analogs [1][3].

Green Synthesis of Diversified Thiazole‑Containing Libraries

The transition‑metal‑free oxidative sulfuration method using elemental sulfur [4] enables cost‑effective and environmentally benign synthesis of 2‑substituted naphtho[2,3-d]thiazole-4,9-dione derivatives. This is particularly advantageous for generating compound libraries in medicinal chemistry and materials science, where rapid diversification is essential [4].

Application
Selection Property
Validation Focus
Orange-red fluorescent probe development
Red-shifted emission (thiazole core)
Spectral interference review; autofluorescence avoidance in imaging
Antimicrobial screening (DNA gyrase)
DNA gyrase inhibitory scaffold
Supercoiling assay readout; MRSA susceptibility context
Anticancer lead discovery
Cytotoxic naphthothiazole scaffold
Cytotoxicity endpoint review; cell-line selectivity profiling
Green synthesis for derivative libraries
Transition-metal-free cyclization route
Scalability and substituent diversity review

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